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Compound of Interest

Compound Name: (2R)-2-Ethynylazetidine

Cat. No.: B15204341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Ethynylazetidine is a saturated heterocyclic compound containing a strained four-

membered ring and a terminal alkyne functionality. This unique structural combination makes it

a valuable building block in medicinal chemistry, offering a rigid scaffold for the precise spatial

orientation of substituents. A thorough understanding of its spectroscopic properties is crucial

for its identification, characterization, and the analysis of its derivatives in drug development.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (2R)-2-Ethynylazetidine. Due to the limited

availability of published spectra for this specific molecule, this guide presents predicted data

based on the analysis of its constituent functional groups and comparison with structurally

related compounds. The comparative data is presented alongside experimentally obtained

spectra for azetidine and 1-pentyne, representing the core cyclic amine and the terminal alkyne

moieties, respectively.

Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for (2R)-2-
Ethynylazetidine and its comparator molecules.
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Compound
Functional
Group

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

(2R)-2-

Ethynylazetidine

(Predicted)

H-2 (CH) ~3.8 - 4.2 Triplet ~7-8

H-3 (CH₂) ~2.2 - 2.6 Multiplet

H-4 (CH₂) ~3.5 - 3.9 Multiplet

N-H ~1.5 - 2.5 Broad Singlet

Ethynyl H ~2.0 - 2.3 Singlet

Azetidine H-2, H-4 (CH₂) 3.63 Triplet 7.7

H-3 (CH₂) 2.33 Quintet 7.7

N-H 2.08 Singlet

1-Pentyne Ethynyl H 1.95 Triplet 2.7

Propargylic CH₂ 2.18 Triplet of Triplets 7.0, 2.7

Homopropargylic

CH₂
1.53 Sextet 7.2

Methyl H 1.01 Triplet 7.4

¹³C NMR Data
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Compound Carbon Chemical Shift (δ, ppm)

(2R)-2-Ethynylazetidine

(Predicted)
C-2 ~55 - 60

C-3 ~25 - 30

C-4 ~45 - 50

C≡CH ~80 - 85

C≡CH ~70 - 75

Azetidine C-2, C-4 47.9

C-3 27.8

1-Pentyne C-1 (≡CH) 68.5

C-2 (C≡) 83.8

C-3 (CH₂) 20.3

C-4 (CH₂) 22.1

C-5 (CH₃) 13.4

IR Spectroscopy Data
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Compound Functional Group
Characteristic Absorption
(cm⁻¹)

(2R)-2-Ethynylazetidine

(Predicted)
N-H Stretch 3300 - 3500 (broad)

≡C-H Stretch ~3300 (sharp)

C-H Stretch (alkane) 2850 - 3000

C≡C Stretch 2100 - 2260 (weak)

N-H Bend 1590 - 1650

Azetidine N-H Stretch ~3350

C-H Stretch 2850 - 2990

N-H Bend ~1600

1-Pentyne ≡C-H Stretch ~3310

C-H Stretch 2870 - 2960

C≡C Stretch ~2120

Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragmentation
Peaks (m/z)

Likely Fragment
Structures

(2R)-2-

Ethynylazetidine

(Predicted)

81 80, 54, 53, 41, 39

[M-H]⁺, [M-C₂H₃]⁺, [M-

C₂H₄]⁺, [C₃H₅]⁺,

[C₃H₃]⁺

Azetidine 57 56, 42, 28
[M-H]⁺, [M-CH₃]⁺,

[C₂H₄]⁺

1-Pentyne 68 67, 53, 41, 39
[M-H]⁺, [M-CH₃]⁺,

[C₃H₅]⁺, [C₃H₃]⁺
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The following are generalized experimental protocols for the acquisition of spectroscopic data

for small organic molecules like (2R)-2-Ethynylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the

solubility of the analyte and should be free of interfering signals in the regions of interest.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical spectral width: 0-12 ppm.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical spectral width: 0-220 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr

powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull

can be prepared.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal

absorption in the regions of interest and place it in a solution cell.

Acquisition:

Record a background spectrum of the empty sample holder (or salt plates/solvent).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization

(EI) is a common method for small molecules.

Sample Introduction:

GC-MS: Inject a dilute solution of the sample into the GC, where it is vaporized and

separated on a capillary column before entering the mass spectrometer.

Direct Infusion: Introduce a solution of the sample directly into the ionization source.

Acquisition (EI):
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The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization

and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak corresponds to the molecular weight of the compound, and the

fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data to
Molecular Structure
The following diagram illustrates how different spectroscopic techniques provide

complementary information to determine the structure of (2R)-2-Ethynylazetidine.
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Caption: Spectroscopic Data and Structural Elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15204341?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15204341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

